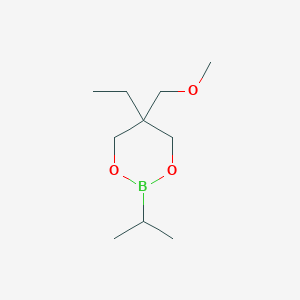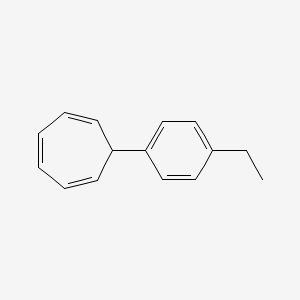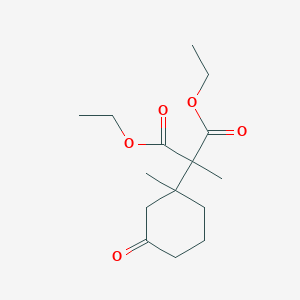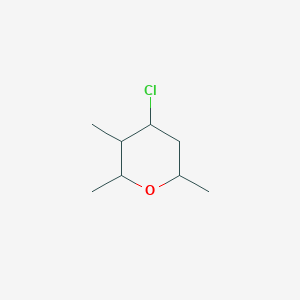
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds containing boron are known for their unique chemical properties and are widely used in various fields such as organic synthesis, materials science, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with appropriate alcohols or diols under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the boron-oxygen bonds.
Industrial Production Methods
Industrial production methods for boron-containing compounds often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification, crystallization, and distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions may convert the compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boron hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating boron-based materials and catalysts.
Biology and Medicine
Boron-containing compounds have shown potential in medicinal chemistry, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment. The compound may also be explored for its biological activity and potential therapeutic applications.
Industry
In the industrial sector, boron-containing compounds are used in the production of advanced materials, such as boron-doped semiconductors and boron-containing polymers. These materials have applications in electronics, aerospace, and other high-tech industries.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen, nitrogen, and other elements, allowing the compound to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic Acids: Compounds containing a boron-oxygen double bond.
Boranes: Compounds containing boron-hydrogen bonds.
Borates: Compounds containing boron-oxygen bonds in a tetrahedral structure.
Uniqueness
5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which includes both boron and oxygen atoms in a cyclic arrangement. This structure imparts unique chemical properties, making it valuable for specific applications in synthesis, materials science, and medicine.
Eigenschaften
CAS-Nummer |
89561-51-3 |
|---|---|
Molekularformel |
C10H21BO3 |
Molekulargewicht |
200.09 g/mol |
IUPAC-Name |
5-ethyl-5-(methoxymethyl)-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H21BO3/c1-5-10(6-12-4)7-13-11(9(2)3)14-8-10/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
GFHBYCIESRLQEA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(CC)COC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Iodo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14401799.png)
![5,8,9-Trimethyl-1-oxo-1H-pyrimido[1,2-A]quinoxaline-2-carboxylic acid](/img/structure/B14401803.png)




![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

![2-[4-Chloro-2-(2-phenyl-1,3-dioxolan-2-yl)phenoxy]ethan-1-amine](/img/structure/B14401837.png)
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)

![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
